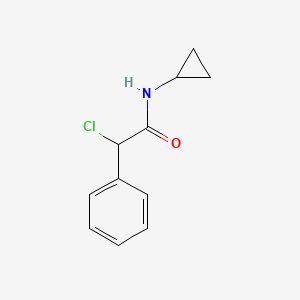

2-chloro-N-cyclopropyl-2-phenylacetamide

Description

2-Chloro-N-cyclopropyl-2-phenylacetamide is an acetamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a chlorinated phenyl moiety at the acetamide’s α-carbon. Its structure combines steric rigidity from the cyclopropyl ring with electronic effects from the chlorine substituent, making it a candidate for studying structure-activity relationships in medicinal chemistry or material science.

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXIWIFEVYUKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-cyclopropyl-2-phenylacetamide can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylamine with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for 2-chloro-N-cyclopropyl-2-phenylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-2-phenylacetamide undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with a primary amine would yield an N-substituted amide.

Hydrolysis: The major products are the corresponding carboxylic acid and cyclopropylamine.

Scientific Research Applications

2-chloro-N-cyclopropyl-2-phenylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-2-phenylacetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the core acetamide scaffold but differ in substituents, influencing their physical, chemical, and functional properties:

*Molecular formula inferred from similar compounds: Likely C11H11ClNO.

Key Comparative Insights

Steric and Conformational Effects

- Cyclopropyl vs. Phenyl Groups : The cyclopropyl group in 2-chloro-N-cyclopropyl-2-phenylacetamide introduces significant steric strain and rigidity compared to the planar phenyl group in NPCA . This strain may influence molecular packing in crystalline states or binding affinities in biological systems.

Hydrogen Bonding and Crystallinity

- NPCA forms infinite chains via N–H⋯O hydrogen bonds in its crystal structure . In contrast, the cyclopropyl group in 2-chloro-N-cyclopropyl-2-phenylacetamide may disrupt such packing due to its non-planar geometry, leading to altered crystallinity or solubility .

- The oxadiazole-containing analog () introduces a heterocyclic ring, which could participate in π-π stacking or dipole interactions, expanding its utility in drug design .

Biological Activity

2-Chloro-N-cyclopropyl-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-cyclopropyl-2-phenylacetamide is . Its structure features a cyclopropyl group and a chloro substituent on the acetamide backbone, which may influence its interaction with biological targets.

The compound is believed to exert its biological effects through interaction with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to significant biological outcomes. The precise mechanisms remain under investigation, but initial studies suggest that it may inhibit certain cellular processes crucial for microbial survival.

Antimicrobial Activity

Antifungal Properties:

Recent studies have demonstrated that 2-chloro-N-cyclopropyl-2-phenylacetamide exhibits notable antifungal activity against strains of Candida albicans and Candida parapsilosis, particularly those resistant to fluconazole.

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC): The MFC was found to be between 512 and 1,024 µg/mL.

- Biofilm Inhibition: The compound inhibited up to 92% of biofilm formation and caused an 87% rupture of preformed biofilms.

These results indicate that the compound not only affects planktonic cells but also disrupts biofilm integrity, which is critical in treating resistant infections .

Comparative Analysis

A comparison with similar compounds highlights the unique features of 2-chloro-N-cyclopropyl-2-phenylacetamide:

| Compound Name | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 2-Chloro-N-cyclopropyl-2-phenylacetamide | 128 - 256 | 512 - 1,024 | 92 |

| N-(4-chlorophenyl)-2-chloroacetamide | Varies | Varies | Moderate |

This table illustrates that while other chloroacetamides have antimicrobial properties, the specific activity against biofilms makes this compound particularly noteworthy.

Case Studies

-

Study on Fluconazole Resistance:

A study focused on the antifungal efficacy of 2-chloro-N-cyclopropyl-2-phenylacetamide against fluconazole-resistant strains showed promising results. The compound effectively disrupted biofilms, which are often responsible for persistent infections in clinical settings . -

Combination Studies:

Investigations into the combination of this compound with standard antifungals like amphotericin B revealed antagonistic effects. This suggests that co-administration may not be advisable, as it could diminish the overall efficacy of treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.